N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide
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Overview
Description
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitHistone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
As a potential HDAC inhibitor, this compound would interact with its target by binding to the enzyme’s active site, thereby preventing it from removing acetyl groups from histones . This results in a more relaxed chromatin structure, promoting gene transcription and affecting gene expression.
Biochemical Pathways
The inhibition of HDACs affects many biochemical pathways. It can lead to the upregulation of genes that are involved in cell cycle arrest, differentiation, and apoptosis, which are all processes that can slow down or stop the growth of cancer cells .
Pharmacokinetics
A similar compound, sb939, has been found to have high and dose-proportional oral exposures, suggesting good absorption . It also has very good ADME, safety, and pharmaceutical properties . The compound is enriched in tumor tissue when orally dosed to tumor-bearing mice, which may contribute to its potent antitumor activity .
Result of Action
The result of the action of this compound, as a potential HDAC inhibitor, would be the alteration of gene expression in cells. This could lead to effects such as cell cycle arrest, the initiation of differentiation, and the induction of apoptosis . These effects could potentially inhibit the growth of cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the behavior of similar compounds . Furthermore, the presence of other substances in the environment, such as binding proteins or competing substrates, could also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation with formic acid: This step forms the benzimidazole ring.
Derivatization: Introduction of the diethylaminoethyl and fluorobenzamide groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl]-3-(dimethylphosphoryl)propanamide
- N-[1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl]-4-methylbenzamide
Uniqueness
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide stands out due to its unique fluorobenzamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-3-24(4-2)12-13-25-18-11-6-5-10-17(18)22-20(25)23-19(26)15-8-7-9-16(21)14-15/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPOSORRZWGXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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